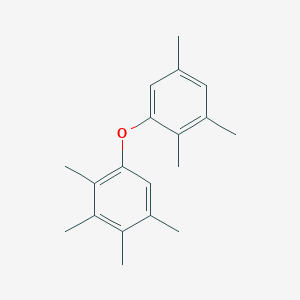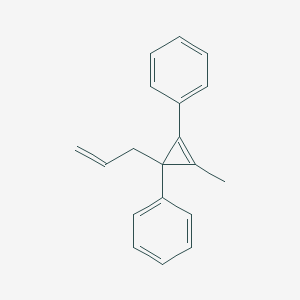
3-Allyl-2-methyl-1,3-diphenylcyclopropene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Allyl-2-methyl-1,3-diphenylcyclopropene is an organic compound that belongs to the class of cyclopropenes, which are three-membered carbocycles. This compound is characterized by the presence of an allyl group, a methyl group, and two phenyl groups attached to the cyclopropene ring. Cyclopropenes are known for their high ring strain and unique reactivity, making them valuable intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-2-methyl-1,3-diphenylcyclopropene can be achieved through various methods. One common approach involves the reaction of 2-methyl-1,3-diphenylcyclopropene with an allyl halide in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds via a nucleophilic substitution mechanism, where the allyl halide displaces a leaving group on the cyclopropene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Allyl-2-methyl-1,3-diphenylcyclopropene undergoes various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an allylic alcohol.
Reduction: The compound can be reduced to form a saturated cyclopropane derivative.
Substitution: The allyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Allylic substitution can be achieved using reagents like allyl bromide and a strong base.
Major Products
Oxidation: Formation of epoxides or allylic alcohols.
Reduction: Formation of saturated cyclopropane derivatives.
Substitution: Formation of substituted cyclopropenes with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-Allyl-2-methyl-1,3-diphenylcyclopropene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Allyl-2-methyl-1,3-diphenylcyclopropene involves its reactivity due to the high ring strain of the cyclopropene ring. The compound can undergo ring-opening reactions, rearrangements, and interactions with various molecular targets. The allyl group provides additional reactivity, allowing for diverse chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Allyl-3-methyl-1,2-diphenylcyclopropene: Similar structure but with different substitution pattern.
2-Methyl-1,3-diphenylcyclopropene: Lacks the allyl group, resulting in different reactivity.
1,3-Diphenylcyclopropene: Simplest form without methyl or allyl groups.
Uniqueness
3-Allyl-2-methyl-1,3-diphenylcyclopropene is unique due to the presence of both an allyl and a methyl group on the cyclopropene ring
Eigenschaften
CAS-Nummer |
62907-51-1 |
|---|---|
Molekularformel |
C19H18 |
Molekulargewicht |
246.3 g/mol |
IUPAC-Name |
(2-methyl-3-phenyl-1-prop-2-enylcycloprop-2-en-1-yl)benzene |
InChI |
InChI=1S/C19H18/c1-3-14-19(17-12-8-5-9-13-17)15(2)18(19)16-10-6-4-7-11-16/h3-13H,1,14H2,2H3 |
InChI-Schlüssel |
AHKMOTLYICVWKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C1(CC=C)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




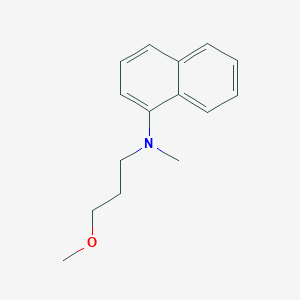

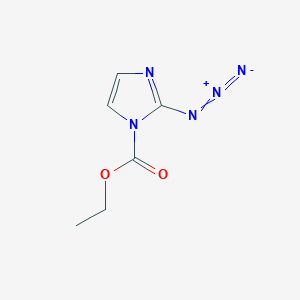

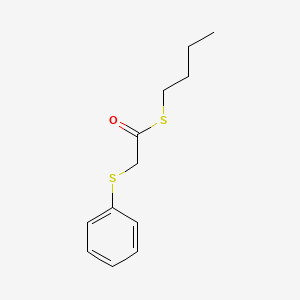

![4-[Bis(benzylsulfanyl)methyl]benzonitrile](/img/structure/B14515771.png)



![2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14515778.png)
